molecular formula C6H4FNOS B3270227 N-sulfinyl-4-fluoroaniline CAS No. 52326-08-6

N-sulfinyl-4-fluoroaniline

Cat. No. B3270227
CAS RN: 52326-08-6
M. Wt: 157.17 g/mol
InChI Key: RUFSBUHKAUZDKK-UHFFFAOYSA-N
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Description

N-sulfinyl-4-fluoroaniline is a derivative of 4-fluoroaniline . 4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .


Synthesis Analysis

4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . It has also been evaluated for the production of ligands for homogeneous catalysis .


Molecular Structure Analysis

The NLO properties of Schiff base compounds are influenced by their molecular structure, symmetry, and conjugation within the molecule . Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining their NLO behavior .


Chemical Reactions Analysis

4-Fluoroaniline is used as an intermediate in the manufacture of pharmaceuticals, herbicides, and plant growth regulators .


Physical And Chemical Properties Analysis

4-Fluoroaniline is a colorless liquid with a chemical formula of C6H6FN . It has a molar mass of 111.119 g·mol−1 . It is insoluble in water and denser than water .

Scientific Research Applications

Bioactivation and Metabolism Studies

  • Metabolic Pathways : N-sulfinyl-4-fluoroaniline undergoes bioactivation processes involving cytochrome P-450, leading to the formation of reactive benzoquinoneimines. This indicates a higher likelihood of bioactivation in compounds with fluorinated para positions compared to non-fluorinated analogs (Rietjens & Vervoort, 1991).
  • NMR-based Metabolic Studies : The use of 19F-NMR has been instrumental in studying the metabolism of fluoroanilines, revealing insights into para-hydroxylation and other metabolic transformations (Vervoort, de Jager, Steenbergen, & Rietjens, 1990).

Chemical Synthesis and Organic Chemistry

  • Synthesis of Pyrroles and Sulfonyl Pyrroles : N-sulfinyl-4-fluoroaniline is used in the preparation of N-per- (or poly)fluorophenyl pyrroles and N-fluoroalkanesulfonyl pyrroles, indicating its role in heterocyclic chemistry and synthesis of novel compounds (Zhu, Liu, & Wang, 2003).
  • Fluoropyruvaldehyde Synthesis : It is also involved in the synthesis of fluoropyruvaldehyde N,S-ketals, demonstrating its utility in generating compounds with specific stereochemical properties (Volonterio, Zanda, Bravo, Fronza, Cavicchio, & Crucianelli, 1997).

Safety and Hazards

4-Fluoroaniline is classified as a combustible liquid . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause damage to organs (Blood, hematopoietic system) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-fluoro-4-(sulfinylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFSBUHKAUZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=S=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503816
Record name 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-sulfinyl-4-fluoroaniline

CAS RN

52326-08-6
Record name 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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